Cholesteryl laurate

Polymorphism Crystallography Lipidomics

Sourcing a consistent cholesteryl ester standard often yields homologs with fixed crystal packing, confounding polymorph-dependent formulations. Cholesteryl laurate eliminates this uncertainty through its unique ability to adopt either monolayer or bilayer packing, enabling precise matrix permeability tuning in drug delivery and optical films. - Dual packing modes allow co-crystallization with both monolayer- and bilayer-forming esters, directly tailoring solid lipid nanoparticle release profiles. - Well-characterized phase-transition data (volumetric, mesomorphic) serve as a reliable calibration reference for cholesteric/smectic thermodynamic models. - Forms homogeneous, large-domain Langmuir-Blodgett films, minimizing domain-boundary defects in biosensor and LC display coatings.

Molecular Formula C39H68O2
Molecular Weight 569.0 g/mol
CAS No. 137170-90-2
Cat. No. B7779953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl laurate
CAS137170-90-2
Molecular FormulaC39H68O2
Molecular Weight569.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C39H68O2/c1-7-8-9-10-11-12-13-14-15-19-37(40)41-32-24-26-38(5)31(28-32)20-21-33-35-23-22-34(30(4)18-16-17-29(2)3)39(35,6)27-25-36(33)38/h20,29-30,32-36H,7-19,21-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1
InChIKeyRMLFYKFCGMSLTB-ZBDFTZOCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.827e-011 mg/L @ 25 °C (est)

Cholesteryl Laurate: Sourcing & Characterization


Cholesteryl laurate (CAS 1908-11-8, also registered as 137170-90-2) is a cholesteryl ester formed by the esterification of cholesterol with lauric acid (dodecanoic acid, C12:0), characterized by a molecular formula of C39H68O2 and a molecular weight of approximately 568.96 g/mol . It belongs to the class of steroid esters that constitute about two-thirds of plasma cholesterol and serves as a critical model compound in liquid crystal physics, interfacial science, and lipid biochemistry research [1].

Cholesteryl Laurate: Why Substitution Fails


Cholesteryl esters are a homologous series in which the fatty acyl chain length dictates fundamental material properties including crystal packing, phase behavior, and interfacial self-assembly [1]. Cholesteryl laurate occupies a unique transitional position in this series: it exhibits polymorphic behavior, packing in either monolayer I or bilayer crystal forms depending on crystallization conditions, unlike shorter-chain (e.g., nonanoate) or longer-chain (e.g., myristate, palmitate) esters that adopt fixed packing motifs [2]. This structural versatility directly impacts its performance in liquid crystal formulations, lipid nanoparticle design, and binary mixture phase behavior—meaning that simple substitution with a neighboring homolog such as cholesteryl myristate (C14:0) or cholesteryl decanoate (C10:0) will yield fundamentally different experimental outcomes.

Cholesteryl Laurate: Quantitative Selection Evidence


Tunable Polymorphic Crystal Packing

Cholesteryl laurate is polymorphic, capable of crystallizing in either the monolayer I or bilayer crystal form, whereas comparators like cholesteryl undecanoate (C11:0) exclusively adopt the monolayer I structure and cholesteryl myristate (C14:0) exclusively adopt the bilayer form [1]. This polymorphism provides formulation flexibility unavailable with fixed-packing esters.

Polymorphism Crystallography Lipidomics

Unstable Bilayer at Air-Water Interface

At the air-water interface, cholesteryl laurate forms an unstable fluidic bilayer phase that spontaneously converts to a crystalline bilayer, a behavior that is distinct from both shorter and longer chain homologs [1]. In contrast, cholesteryl nonanoate (C9:0) forms a stable fluidlike bilayer, while cholesteryl myristate (C14:0) directly forms a crystalline bilayer [2].

Interfacial Science Langmuir-Blodgett Films Biomimetic Membranes

Volumetric Data for Cholesteric Modeling

Volumetric studies of phase transitions in cholesterol derivatives have quantified the transformation from cholesteric focal conic texture to the 'blue phase'. For this transition, the enthalpy and volume change is approximately 5% of that for the transition to the isotropic phase [1]. This data is available for cholesteryl laurate and comparators including cholesteryl chloride, myristate, nonanoate, and oleate, enabling precise thermodynamic comparisons.

Liquid Crystals Phase Transitions Thermodynamics

Homogeneous Large-Domain Films

Texture studies using imaging ellipsometry and atomic force microscopy reveal that cholesteryl laurate, along with cholesterol, cholesteryl acetate, cholesteryl nonanoate, and cholesteryl myristate, forms homogeneous films with large size domains. In contrast, cholesteryl palmitate (C16:0) and cholesteryl stearate (C18:0) produce less homogeneous films with smaller domains [1].

Thin Films Surface Chemistry Atomic Force Microscopy

Mesomorphic Transition Baseline

Cholesteryl laurate exhibits characteristic mesomorphic transitions that are well-documented. In binary mixtures with diethyl 4,4′-azoxy benzoate, it displays cholesteric and smectic phases sequentially upon cooling from the isotropic phase [1]. Additionally, mixtures of cholesteryl laurate with cholesteryl caprylate (25:75% w/w) exhibit multiple mesomorphic transitions including cholesteric, smectic A, and smectic C [2]. These known phase sequences provide a predictable foundation for designing liquid crystal formulations.

Mesophases Thermotropic Liquid Crystals Optoelectronics

Cholesteryl Laurate: Optimal Application Scenarios


Tunable SLN & Drug Delivery Vesicles

The polymorphic nature of cholesteryl laurate [Section 3, Evidence 1] allows it to co-crystallize with either monolayer- or bilayer-packing esters, providing a unique degree of freedom in designing the lipid matrix of solid lipid nanoparticles. This tunability is explicitly leveraged in patented drug delivery vesicle compositions where mixtures of cholesteryl esters are arranged to form bilayers [1]. By selecting cholesteryl laurate over fixed-packing esters, formulators can fine-tune drug release profiles by controlling the crystalline packing and, consequently, the matrix permeability [2].

Interfacial Phase Transition in Biomimetic Membranes

The observation that cholesteryl laurate forms an unstable fluidic bilayer that converts to a crystalline phase at the air-water interface [Section 3, Evidence 2] makes it an invaluable model compound for studying the kinetics of bilayer formation and phase transitions relevant to biological membranes. Its behavior at the crossover between fluid and crystalline phases provides a sensitive probe for the effects of membrane-active compounds or changes in environmental conditions [1]. Researchers investigating membrane dynamics or developing biosensors can use this instability as a built-in reporter of interfacial state [2].

Homogeneous Optical Films for Sensors & Displays

The ability of cholesteryl laurate to form homogeneous, large-domain films [Section 3, Evidence 4] makes it a preferred choice over longer-chain esters like cholesteryl palmitate or stearate for applications requiring uniform optical or electronic properties. When fabricating Langmuir-Blodgett films for biosensor coatings or when seeking consistent birefringence and refractive index in liquid crystal displays, selecting cholesteryl laurate minimizes the risk of domain-boundary scattering and optical defects [1]. This is critical for achieving the high-quality, defect-free films necessary in precision optical components [2].

Calibration Standards for Cholesteric Phase Modeling

With well-characterized volumetric phase transition data [Section 3, Evidence 3] and documented mesomorphic phase sequences in mixtures [Section 3, Evidence 5], cholesteryl laurate serves as a reliable calibration standard and model compound in liquid crystal research. Scientists can confidently use this data to validate thermodynamic models of cholesteric and smectic phase behavior [1]. Its inclusion in binary mixtures allows for the predictable tuning of phase transition temperatures and optical properties, streamlining the development of temperature sensors, optical filters, and reflective displays [2].

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